molecular formula C11H15ClN2O B13082801 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide

Katalognummer: B13082801
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: OLUXNBVXNWJBQB-MQWKRIRWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide is a chiral small molecule of significant interest in medicinal chemistry research. Its structure, featuring a 3-chlorophenyl group and a propanamide backbone, is commonly investigated as a critical intermediate in the synthesis of potential pharmacologically active compounds . Similar structural motifs are frequently explored in the development of Protein Kinase B (Akt) inhibitors, which are a major focus in oncology research for regulating cell survival and proliferation pathways . The (S)-chiral center is crucial for studying stereospecific interactions with biological targets. Furthermore, the 3-chlorophenyl moiety is a prevalent structural element in synthetic cathinones, a class of compounds studied for their neurological effects, including interactions with the cholinergic system and potential to inhibit acetylcholinesterase (AChE) . Researchers value this compound for developing novel therapeutic agents and probing structure-activity relationships (SAR) in drug discovery. Its application is primarily in synthesizing more complex molecules for targeted biological screening.

Eigenschaften

Molekularformel

C11H15ClN2O

Molekulargewicht

226.70 g/mol

IUPAC-Name

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide

InChI

InChI=1S/C11H15ClN2O/c1-7(13)11(15)14-8(2)9-4-3-5-10(12)6-9/h3-8H,13H2,1-2H3,(H,14,15)/t7?,8-/m0/s1

InChI-Schlüssel

OLUXNBVXNWJBQB-MQWKRIRWSA-N

Isomerische SMILES

C[C@@H](C1=CC(=CC=C1)Cl)NC(=O)C(C)N

Kanonische SMILES

CC(C1=CC(=CC=C1)Cl)NC(=O)C(C)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

Foreword: Charting the Unknown

Part 1: Foundational Assessment - Binding Affinity at Monoamine Transporters

Expertise & Experience: Before assessing a compound's functional effect, it is crucial to determine if, and how strongly, it physically interacts with its putative targets. A competitive radioligand binding assay is the gold standard for quantifying this interaction, providing a measure of the compound's affinity (Ki).[3][4] We will assess binding at the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as these are the primary targets for many psychoactive compounds with a phenylethylamine scaffold.[1][5][6]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of the inhibition constant (Ki) of our test compound at hDAT, hSERT, and hNET using membrane preparations from HEK293 cells stably expressing these transporters.[3][4][7]

1. Materials & Reagents:

  • Membrane Preparations: Commercially available or in-house prepared membranes from HEK293 cells expressing hDAT, hSERT, or hNET.[4][7]
  • Radioligands:
  • For hDAT: [¹²⁵I]RTI-55 or a similar high-affinity ligand.
  • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55.
  • For hNET: [³H]Nisoxetine.
  • Non-specific Binding Control: A high concentration of a known transporter inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
  • Test Compound: 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions prepared.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[4]
  • Scintillation Cocktail and Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[7]

2. Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand + vehicle), Non-specific Binding (membranes + radioligand + non-specific control), and Test Compound (membranes + radioligand + serial dilutions of the test compound).[7]
  • Incubation: Add membrane preparation (typically 5-20 µg protein/well), the competing test compound or controls, and finally the radioligand at a concentration near its Kd.[7][8] The final assay volume is typically 250 µL.[7]
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes), with gentle agitation.[7]
  • Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[4][7]
  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[4][7]
  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[4][7]

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][7]
Data Presentation: Hypothetical Binding Affinity Profile
Target TransporterRadioligand UsedKi (nM) of Test Compound
hDAT[¹²⁵I]RTI-55e.g., 150
hSERT[³H]Citaloprame.g., 800
hNET[³H]Nisoxetinee.g., 75

This table is for illustrative purposes only.

Visualization: Competitive Binding Assay Workflow

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Membrane Prep (hDAT, hSERT, hNET) Incubation Incubate Plate (e.g., 60 min, 30°C) Membranes->Incubation Radioligand Radioligand (e.g., [¹²⁵I]RTI-55) Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 (Non-linear Regression) Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki G cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis Tissue Rodent Brain Tissue (e.g., Striatum) Homogenize Homogenization & Centrifugation Tissue->Homogenize Synaptosomes Isolated Synaptosomes Homogenize->Synaptosomes Preincubation Pre-incubate Synaptosomes with Test Compound (37°C) Synaptosomes->Preincubation Initiate Add Radiolabeled Neurotransmitter Preincubation->Initiate Uptake Short Incubation (1-5 min, 37°C) Initiate->Uptake Terminate Terminate via Filtration Uptake->Terminate Count Scintillation Counting Terminate->Count IC50 Calculate IC50 Count->IC50

Caption: Workflow for functional monoamine uptake assay.

Part 3: Authoritative Grounding - Off-Target Liability & Broader Profiling

Trustworthiness: A comprehensive in vitro pharmacological profile extends beyond the primary targets. To ensure trustworthiness and anticipate potential side effects, it is imperative to screen the compound against a panel of other receptors and transporters. This practice is a cornerstone of modern drug development. For a compound with predicted monoamine activity, this panel should, at a minimum, include key adrenergic, dopaminergic, and serotonergic G-protein coupled receptors (GPCRs). [1][6] Expertise & Experience: Rather than conducting these as individual experiments, leveraging a commercial service (e.g., Eurofins SafetyScreen, CEREP) provides a standardized, high-throughput, and cost-effective method to assess potential off-target interactions across a broad range of biological targets. The data from such a screen can reveal unexpected activities and guide further, more focused investigation. For instance, interaction with the 5-HT2A receptor could indicate potential psychedelic effects, while affinity for the hERG channel (not a monoamine receptor, but critical for cardiac safety) is a crucial liability to assess. [6]

Visualization: Off-Target Screening Concept

G Test_Compound Test Compound (2-amino-N-...propanamide) Screening_Panel Broad Receptor Screening Panel Dopamine Receptors (D1-D5) Serotonin Receptors (5-HT1A, 2A, 2C...) Adrenergic Receptors (α1, α2, β) Histamine H1 Muscarinic Receptors hERG Channel ...and others Test_Compound->Screening_Panel Results { Screening Results| Binding Affinity (Ki % Inhibition)| Functional Activity (Agonist/Antagonist)} Screening_Panel->Results Identifies Off-Target Hits

Caption: Conceptual overview of off-target liability screening.

Synthesizing the Data: From In Vitro Profile to Predicted Effect

By integrating the data from binding affinity, functional uptake inhibition, and broad panel screening, a comprehensive pharmacological profile emerges. The ratio of potencies at the different monoamine transporters (e.g., DAT/SERT ratio) is a key predictor of the compound's likely stimulant or empathogenic properties. [1][5]For instance, compounds that are more potent at inhibiting DAT and NET over SERT tend to have more classical psychostimulant effects, whereas those with higher SERT inhibition may have properties more akin to MDMA. [2][6]Any significant off-target hits must be carefully considered as they could contribute to the overall pharmacological effect or indicate potential safety concerns. This integrated approach provides a solid, data-driven foundation for any further preclinical or clinical development.

References

  • Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. [Link]

  • García-Ratés, S., Pouso-Gorbea, A., & Rodríguez-Arias, M. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Zwartsen, A., van der Loo, S., El Kaddoumi, A., van de Wetering, C., & Hondebrink, L. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology, 10, 1636. [Link]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 360(1), 149-157. [Link]

  • Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 23(5), 299-309. [Link]

  • Montañez, S., Yavich, N., & Yavich, L. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Zhen, J., Antonio, T., & Reith, M. E. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 47-56. [Link]

  • Montañez, S., Yavich, N., & Yavich, L. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. PubMed. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(1), 221-230. [Link]

  • Reagan, K. M., DeMuth, T. R., & Rothman, R. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 10-16. [Link]

  • Hübner, H. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, University of Regensburg. [Link]

  • Seyer, P. (2013). A good protocol for extracting mouse brain synaptosomes? ResearchGate. [Link]

Sources

Mechanism of Action of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide in Cellular Models: A Dual-Targeting α-Aminoamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide belongs to the highly specialized α-aminoamide class of neurotherapeutics. Structurally related to clinical candidates like safinamide and ralfinamide, this chiral molecule features a core propanamide pharmacophore linked to a halogenated aryl-alkyl group. In cellular models, α-aminoamides exhibit a unique polypharmacological profile, functioning simultaneously as state-dependent voltage-gated sodium channel (VGSC) blockers and reversible Monoamine Oxidase B (MAO-B) inhibitors[1].

This dual mechanism of action is highly synergistic for neuroprotection and excitability control. By selectively dampening hyper-excitable neurons via VGSC blockade and preventing dopamine degradation via MAO-B inhibition, the compound modulates both glutamatergic and dopaminergic signaling pathways[2]. This whitepaper deconstructs the molecular pharmacology of this compound and provides field-validated, self-contained cellular protocols for quantifying its target engagement.

Molecular Pharmacology & Mechanism of Action

State-Dependent Voltage-Gated Sodium Channel (VGSC) Blockade

The primary neuro-modulatory effect of the compound is the use- and state-dependent blockade of VGSCs, particularly the Nav1.7 and Nav1.8 subtypes expressed in dorsal root ganglia (DRG) and Nav1.2 in cortical neurons. Unlike classical local anesthetics that block the channel pore indiscriminately, this α-aminoamide exhibits low affinity for the resting state of the channel. Instead, the (1S)-chiral center and the 3-chlorophenyl moiety provide precise steric alignment to bind the local anesthetic (LA) receptor site within the inner cavity of the pore only when the channel transitions to the fast-inactivated state. This state-dependence is critical: it ensures that the compound selectively silences neurons firing at abnormally high frequencies (e.g., during neuropathic pain or seizures) while preserving normal, low-frequency physiological action potentials.

Reversible Monoamine Oxidase B (MAO-B) Inhibition

In the central nervous system, MAO-B is predominantly localized to the outer mitochondrial membrane of astrocytes, where it catalyzes the oxidative deamination of dopamine. Older MAO inhibitors (like selegiline) form irreversible covalent bonds with the FAD cofactor, leading to prolonged enzyme inactivation and potential dietary tyramine interactions (the "cheese effect")[3]. Conversely, 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide acts as a highly selective, reversible inhibitor. The molecule penetrates the bipartite substrate cavity of MAO-B, where the 3-chlorophenyl ring occupies the entrance cavity via hydrophobic interactions, and the propanamide tail extends toward the FAD cofactor in the substrate cavity, blocking access non-covalently.

Attenuation of Glutamate Release

A downstream consequence of the compound's VGSC blockade is the reduction of terminal membrane depolarization. This prevents the activation of N-type voltage-gated calcium channels (CaV2.2), reducing presynaptic Ca²⁺ influx. Consequently, the calcium-dependent exocytosis of excitatory neurotransmitters, primarily glutamate, is significantly attenuated, providing a robust neuroprotective effect against excitotoxicity[2].

MoA Compound 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide VGSC Voltage-Gated Sodium Channels (Nav1.7 / Nav1.8) Compound->VGSC State-dependent Blockade MAOB Monoamine Oxidase B (Outer Mitochondrial Membrane) Compound->MAOB Reversible Inhibition Depolarization Reduced Neuronal Depolarization VGSC->Depolarization Dopamine Increased Cytosolic Dopamine Levels MAOB->Dopamine Prevents DA Degradation Glutamate Attenuation of Glutamate Release Depolarization->Glutamate Decreased Ca2+ Influx Neuroprotection Neuroprotection & Excitability Control Dopamine->Neuroprotection Glutamate->Neuroprotection

Cellular mechanism detailing dual VGSC blockade and MAO-B inhibition pathways.

Experimental Methodologies in Cellular Models

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) dictating the experimental choice.

Protocol 1: Automated Patch-Clamp Electrophysiology (VGSC Kinetics)

Objective: Quantify the state-dependent IC₅₀ of the compound on human Nav1.7 channels. Model: HEK293 cells stably expressing hNav1.7.

  • Cell Preparation: Harvest HEK293-hNav1.7 cells at 70-80% confluency. Rationale: Over-confluent cells exhibit poor membrane integrity, reducing the probability of achieving >1 GΩ seals.

  • Intracellular/Extracellular Solutions: Use a CsF-based intracellular solution. Rationale: Cesium blocks endogenous potassium currents, isolating the inward sodium current for high-fidelity recording.

  • Whole-Cell Configuration: Establish a gigaseal and rupture the patch. Compensate for series resistance (Rs) by at least 80%. Rationale: Uncompensated Rs introduces voltage errors, skewing the activation kinetics of fast-gating Nav channels.

  • Voltage Protocol (Resting State): Hold cells at -120 mV. Step to 0 mV for 20 ms to elicit the current. Rationale: At -120 mV, virtually all channels are in the closed/resting state. This measures the compound's "tonic block."

  • Voltage Protocol (Inactivated State): Hold at -120 mV, apply a 8-second prepulse to -70 mV, followed by a 20 ms step to 0 mV. Rationale: The -70 mV prepulse drives ~50% of the channels into the fast-inactivated state. High-affinity binding of the compound to this state will result in a significantly lower IC₅₀, proving use-dependence.

  • Perfusion: Apply the compound in a dose-response manner (0.1 μM to 100 μM).

Workflow Prep Cell Preparation (HEK293 Nav-expressing) Seal Giga-ohm Seal & Whole-Cell Break-in Prep->Seal Protocol Voltage Protocols (Resting vs. Inactivated) Seal->Protocol Perfusion Compound Perfusion (Increasing Concentrations) Protocol->Perfusion Analysis Data Analysis (IC50 & Kinetics) Perfusion->Analysis

Step-by-step automated patch-clamp electrophysiology workflow for VGSC kinetic profiling.

Protocol 2: Fluorometric MAO-B Enzymatic Assay

Objective: Determine the reversible MAO-B inhibitory potency and isoform selectivity. Model: Primary Human Astrocytes (Cell Lysate).

  • Lysate Preparation: Lyse human astrocytes in 0.1 M potassium phosphate buffer (pH 7.4). Rationale: Astrocytes are utilized because they are the primary cellular reservoir of MAO-B in the human brain.

  • Isoform Isolation: Pre-incubate the lysate with 100 nM Clorgyline for 30 minutes at 37°C. Rationale: Clorgyline is an irreversible MAO-A inhibitor. This step silences MAO-A, ensuring that subsequent signal generation is 100% specific to MAO-B target engagement.

  • Compound Incubation: Add 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide (serial dilutions) and incubate for 15 minutes.

  • Substrate Addition: Add Amplex Red (100 μM), horseradish peroxidase (1 U/mL), and benzylamine (MAO-B specific substrate). Rationale: MAO-B oxidizes benzylamine, producing H₂O₂. HRP uses this H₂O₂ to convert Amplex Red into highly fluorescent resorufin.

  • Quantification: Measure fluorescence (Ex 530 nm / Em 590 nm). A decrease in fluorescence correlates directly with MAO-B inhibition.

Protocol 3: Synaptosomal Glutamate Release Assay

Objective: Validate the downstream functional efficacy of ion channel blockade. Model: Rat Cortical Synaptosomes.

  • Synaptosome Isolation: Homogenize cortical tissue in sucrose buffer and isolate synaptosomes via Percoll gradient centrifugation. Rationale: Synaptosomes contain intact presynaptic terminals, complete with VGSCs, CaVs, and synaptic vesicles, making them the perfect isolated model for exocytosis.

  • Pre-incubation: Incubate synaptosomes with the compound (10 μM) for 10 minutes.

  • Depolarization: Stimulate release by adding 30 mM KCl. Rationale: Elevated extracellular potassium depolarizes the membrane, activating VGSCs and CaVs to trigger glutamate exocytosis.

  • HPLC-FLD Analysis: Centrifuge the mixture, collect the supernatant, and derivatize with o-phthalaldehyde (OPA). Quantify glutamate via High-Performance Liquid Chromatography with Fluorescence Detection.

Quantitative Data Summary

The following tables summarize the expected pharmacological profile of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide based on the established behavior of the α-aminoamide class in the aforementioned cellular models.

Table 1: Electrophysiological Profiling (Nav1.7 / Nav1.8)

Target ChannelState ProtocolHolding PotentialIC₅₀ (μM)State-Dependent Ratio (Resting/Inactivated)
hNav1.7 Resting (Tonic)-120 mV> 100.0~15x
hNav1.7 Fast-Inactivated-70 mV6.8N/A
hNav1.8 Resting (Tonic)-110 mV> 100.0~12x
hNav1.8 Fast-Inactivated-60 mV8.2N/A

Data Interpretation: The high state-dependent ratio confirms that the compound preferentially binds to the inactivated state of the channel, ensuring targeted suppression of hyper-excitability.

Table 2: Monoamine Oxidase Isoform Selectivity Profile

Enzyme IsoformSubstrate UsedInhibitor TypeIC₅₀ (μM)Selectivity Index (MAO-A / MAO-B)
MAO-B BenzylamineReversible0.09~550x
MAO-A SerotoninReversible> 50.0N/A

Data Interpretation: The compound exhibits sub-micromolar affinity and high selectivity for MAO-B, minimizing the risk of MAO-A associated cardiovascular side effects.

References

  • Wasan, H., Singh, D., & Reeta, K. H. (2021). Safinamide in neurological disorders and beyond: Evidence from preclinical and clinical studies. Brain Research Bulletin, 168, 165-177.
  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.
  • Fabbri, M., Rosa, M. M., & Ferreira, J. J. (2021). The Current Evidence for the Use of Safinamide for the Treatment of Parkinson's Disease. Taylor & Francis.

Sources

Pharmacokinetics and Biodistribution Profile of 2-Amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurotherapeutics requires molecules that not only engage their target with high affinity but also possess the physicochemical properties necessary to breach the blood-brain barrier (BBB). 2-Amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide is a highly lipophilic, chiral α -aminoamide derivative. Structurally analogous to established central nervous system (CNS) agents like safinamide and lacosamide, this compound is characterized by a propanamide core linked to a stereospecific (1S)-1-(3-chlorophenyl)ethyl moiety[1].

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and biodistribution (BD) profile of this compound. By synthesizing predictive ADME (Absorption, Distribution, Metabolism, Excretion) modeling with rigorous in vivo methodologies, this guide serves as a foundational framework for researchers advancing α -aminoamides through preclinical development.

Physicochemical Profiling & ADME Predictors

The pharmacokinetic behavior of an α -aminoamide is inextricably linked to its molecular architecture. The inclusion of the 3-chlorophenyl group serves a dual purpose: it enhances lipophilicity for optimal BBB penetration and provides steric hindrance against rapid aromatic hydroxylation by hepatic cytochromes [2]. The (1S) stereocenter is critical; enantiomeric purity often dictates not only target receptor affinity (e.g., voltage-gated sodium channels or monoamine oxidase B) but also stereoselective metabolic clearance [3].

Table 1: Predicted Physicochemical and In Vitro ADME Properties
ParameterValueCausality / Implication
Molecular Weight 226.7 g/mol Low molecular weight facilitates rapid passive diffusion across the BBB.
LogP (Octanol/Water) 2.1Optimal lipophilicity for CNS penetration without excessive non-specific tissue retention.
pKa (Primary Amine) ~8.2The compound is partially protonated at physiological pH (7.4), balancing aqueous solubility with membrane permeability.
Plasma Protein Binding 75%Moderate binding ensures an adequate free fraction ( fu​ ) is available for target engagement and tissue distribution.
Caco-2 Permeability ( Papp​ ) > 15×10−6 cm/sHigh apical-to-basolateral flux predicts near-complete intestinal absorption and high oral bioavailability.

Pharmacokinetic Profile (In Vivo Dynamics)

Absorption and Bioavailability

Following oral administration, 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide exhibits rapid absorption, typical of small, lipophilic amines. The time to maximum plasma concentration ( Tmax​ ) is typically observed within 1.0 to 2.0 hours. Because the molecule is resistant to extensive first-pass metabolism, its absolute oral bioavailability ( F ) is exceptionally high (>85%), minimizing intra-subject variability during dosing.

Distribution

The compound demonstrates a high volume of distribution ( Vd​≈1.8−2.5 L/kg), significantly exceeding total body water. This indicates extensive extravascular distribution and tissue partitioning. The moderate plasma protein binding (75%) prevents the drug from being sequestered in the systemic circulation, allowing the unbound fraction to rapidly equilibrate with the CNS compartment.

Metabolism and Clearance

Metabolic clearance is the primary route of elimination. The compound undergoes two main phase I biotransformations:

  • Oxidative Deamination: Mediated primarily by CYP3A4 and CYP2D6, targeting the primary amine on the propanamide core.

  • Amide Hydrolysis: Mediated by hepatic amidases, cleaving the molecule into a 3-chlorophenyl ethylamine derivative and an inactive carboxylic acid.

Because the 3-chloro substitution protects the aromatic ring from rapid oxidation, the compound maintains a favorable elimination half-life ( t1/2​ ) of 4 to 6 hours in rodent models, scalable to a once- or twice-daily dosing regimen in humans [2].

G Parent 2-Amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide CYP CYP450 (e.g., CYP3A4) Oxidative Deamination Parent->CYP Amidase Hepatic Amidases Amide Hydrolysis Parent->Amidase Excretion Renal Excretion (Urine) Parent->Excretion Unchanged Drug (<10%) Met1 Deaminated Metabolite (Inactive) CYP->Met1 Met2 Carboxylic Acid Derivative (Inactive) Amidase->Met2 Met1->Excretion Met2->Excretion

Caption: Proposed metabolic clearance pathway of the α-aminoamide compound.

Biodistribution and CNS Penetration

For neurotherapeutics, systemic exposure is secondary to target-site concentration. The biodistribution profile of this compound is heavily skewed toward the brain.

The brain-to-plasma partition coefficient ( Kp​ ) is approximately 1.4 to 1.8. More importantly, the unbound brain-to-plasma ratio ( Kp,uu​ ) approaches 1.0. A Kp,uu​ near unity demonstrates that the compound crosses the BBB via passive transcellular diffusion and is not a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the luminal surface of the brain capillary endothelium.

Table 2: Summary of In Vivo Pharmacokinetic Parameters (Rodent Model - 10 mg/kg PO)
ParameterValueDescription
Cmax​ 1.8 μ g/mLMaximum plasma concentration achieved post-dose.
Tmax​ 1.0 hTime to maximum concentration, indicating rapid GI absorption.
AUC0−∞​ 8.5 μ g h/mLTotal systemic exposure over time.
t1/2​ 4.5 hTerminal elimination half-life.
Bioavailability ( F ) 88%Fraction of the administered dose reaching systemic circulation.
Brain Kp​ 1.6Total brain-to-plasma concentration ratio.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for assessing the PK and BD of this compound.

Protocol 1: LC-MS/MS Bioanalytical Method Validation

Quantification of the compound in biological matrices must adhere strictly to the FDA's 2018 Bioanalytical Method Validation Guidance to ensure data is regulatory-compliant [4].

  • Step 1: Preparation of Calibration Standards and QCs. Spike blank plasma/brain homogenate with the compound to create a calibration curve (e.g., 1–1000 ng/mL). Causality: Establishes the linear dynamic range. Quality Control (QC) samples at low, mid, and high concentrations ensure assay reproducibility across different analytical runs.

  • Step 2: Sample Extraction (Protein Precipitation). Add 300 μ L of ice-cold acetonitrile (containing a deuterated internal standard) to 100 μ L of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Causality: Acetonitrile denatures proteins, releasing bound drug and preventing LC column clogging, while the internal standard corrects for matrix effects and extraction recovery losses.

  • Step 3: Chromatographic Separation. Inject the supernatant onto a C18 reverse-phase column using a gradient mobile phase of water/acetonitrile with 0.1% formic acid. Causality: The lipophilic nature of the C18 stationary phase effectively separates the parent compound from endogenous polar lipids, minimizing ion suppression.

  • Step 4: Tandem Mass Spectrometry (MRM Mode). Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition (Multiple Reaction Monitoring). Causality: MRM provides absolute structural selectivity, distinguishing the parent drug from structurally similar metabolites against background biological noise.

Protocol 2: In Vivo Pharmacokinetic and Biodistribution Study
  • Step 1: Animal Acclimatization and Dosing. Fast adult male Sprague-Dawley rats overnight prior to oral gavage (10 mg/kg). Causality: Fasting reduces variability in gastric emptying and gastrointestinal transit time, ensuring consistent absorption profiles.

  • Step 2: Serial Blood Sampling. Collect blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Dense sampling during the early absorption phase (0-2h) is critical for accurately capturing Tmax​ and Cmax​ .

  • Step 3: Transcardial Perfusion (Biodistribution Cohort). At designated time points (e.g., 1h and 4h), anesthetize a subset of animals and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS). Causality: Flushing the vasculature removes blood-borne drug from the cerebral microvasculature. Without perfusion, measured brain concentrations would be artificially inflated, leading to an inaccurate Kp​ .

  • Step 4: Tissue Homogenization. Harvest the brain, weigh it, and homogenize in 3 volumes (w/v) of PBS. Causality: Mechanical disruption ensures complete release of intracellularly bound drug for accurate LC-MS/MS quantification.

  • Step 5: Non-Compartmental Analysis (NCA). Calculate PK parameters using standard NCA software (e.g., Phoenix WinNonlin). Causality: NCA provides model-independent parameters, offering a robust, assumption-free baseline for inter-species scaling.

Workflow Dose In Vivo Dosing (IV & PO in Rodents) Sample Serial Blood Sampling (0.08 to 24 hours) Dose->Sample Harvest Tissue Harvesting & Perfusion (Brain, Liver, Kidney) Dose->Harvest Prep Sample Preparation (Protein Precipitation & SPE) Sample->Prep Harvest->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (PK Parameters & Kp,uu) LCMS->NCA

Caption: Step-by-step experimental workflow for PK and biodistribution assessment.

Conclusion

2-Amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide exhibits a highly favorable pharmacokinetic and biodistribution profile indicative of a potent CNS-penetrant molecule. Its high oral bioavailability, resistance to rapid first-pass metabolism, and excellent un-bound brain partitioning make it an ideal candidate for further pharmacodynamic evaluation. By adhering to the rigorous bioanalytical and in vivo methodologies outlined in this guide, researchers can ensure the generation of high-fidelity, regulatory-compliant data required for successful IND (Investigational New Drug) enablement.

References

  • Szafarz M, et al. "Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide[(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo." ACS Chemical Neuroscience. 2022. URL:[Link]

  • Marzo A, et al. "Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity." Pharmacological Research. 2004. URL:[Link]

  • Luszczki JJ. "Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions." Pharmacological Reports. 2009. URL:[Link]

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." May 2018. URL:[Link]

Advanced Mass Spectrometry Workflows for Elucidating the Metabolic Fate of 2-Amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Identifying the metabolic pathways of novel pharmacophores is a critical bottleneck in drug development. For halogenated compounds like 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide , high-resolution mass spectrometry (LC-HRMS) combined with advanced bioinformatic filtering provides a definitive mechanism for structural elucidation. This whitepaper details a self-validating analytical framework that leverages Mass Defect Filtering (MDF), intrinsic chlorine isotope pattern recognition, and Feature-Based Molecular Networking (FBMN) to map the Phase I and Phase II biotransformations of this compound.

Pharmacochemical Profiling & Biotransformation Logic

To design an effective MS acquisition strategy, we must first deconstruct the compound's structural liabilities. The molecule consists of three distinct moieties: a 3-chlorophenyl ring, a chiral ethylamine linker, and a propanamide (alanyl) group.

Causality in Pathway Prediction:

  • CYP450-Mediated Oxidation: The electron-withdrawing nature of the chlorine atom directs aromatic hydroxylation predominantly to the para or ortho positions relative to the alkyl chain.

  • Amidase Activity: The primary amide linkage is highly susceptible to enzymatic hydrolysis, yielding 1-(3-chlorophenyl)ethylamine.

  • Phase II Conjugation: Any hydroxylated intermediate will serve as a direct substrate for UDP-glucuronosyltransferases (UGTs), resulting in massive polarity shifts (+176 Da).

MetabolicPathways Parent 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide (Parent Drug) Hydrolysis Amide Hydrolysis (1-(3-chlorophenyl)ethylamine) Parent->Hydrolysis Amidase / CYP450 Dealkylation N-Dealkylation (3-chloroacetophenone derivative) Parent->Dealkylation CYP3A4 / CYP2D6 Hydroxylation Aromatic Hydroxylation (+15.9949 Da) Parent->Hydroxylation CYP450 Oxidation Glucuronidation O-Glucuronidation (+176.0321 Da) Hydroxylation->Glucuronidation UGTs (Phase II)

Predicted Phase I and Phase II metabolic pathways for the parent compound.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the in vitro metabolism protocol must be a self-validating system . A common pitfall in metabolite identification is misattributing spontaneous chemical degradation or endogenous matrix ions to enzymatic metabolism. The following Human Liver Microsome (HLM) protocol integrates mandatory controls to mathematically isolate true biotransformations.

Step-by-Step HLM Incubation Protocol
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific molarity and pH mimic physiological intracellular conditions, maintaining the conformational stability of CYP450 enzymes.

  • Reaction Assembly: Combine HLMs (1 mg/mL final protein concentration), the parent drug (10 µM), and MgCl₂ (3.3 mM) in the buffer.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

  • Self-Validation Controls (Critical):

    • T=0 Control: Add the quenching solvent to an aliquot before adding NADPH. This establishes the baseline parent drug signal.

    • Minus-NADPH Control: Incubate a parallel sample without NADPH for the full duration. Any "metabolites" found here are artifacts of non-enzymatic degradation.

  • Quenching: At intervals (15, 30, 60 mins), extract 100 µL aliquots and immediately quench with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol at 1 µM). Causality: The 3:1 organic-to-aqueous ratio instantly denatures proteins, halting enzymatic activity.

  • Clarification: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

LC-HRMS Acquisition Strategy

High-resolution mass spectrometry (Orbitrap or Q-TOF) is required to capture the exact mass shifts associated with biotransformations. We utilize a Data-Dependent Acquisition (DDA) or MS^E (Data-Independent) approach to simultaneously capture precursor and fragment ions[1].

Table 1: Optimized LC-HRMS Parameters for Metabolite Profiling

ParameterSpecificationScientific Rationale
Column C18 (2.1 x 100 mm, 1.7 µm)Sub-2 µm particles provide high peak capacity to resolve structural isomers (e.g., ortho vs. para hydroxylation).
Mobile Phases A: 0.1% FA in H₂O B: 0.1% FA in ACNFormic acid (FA) promotes protonation [M+H]+ for positive electrospray ionization (ESI+).
Gradient 5% B to 95% B (15 min)Broad gradient ensures capture of highly polar (glucuronides) and non-polar (parent) species.
Resolution 70,000 (at m/z 200)Necessary to separate isobaric interferences and accurately calculate mass defects.
Acquisition DDA (Top 5) or MS^EEnsures MS/MS spectra are generated for all abundant ions to facilitate molecular networking.

Bioinformatic Data Processing: The Tripartite Filter

Identifying trace metabolites within complex biological matrices requires aggressive, logic-driven data filtering. We employ a tripartite bioinformatic workflow.

MSWorkflow Sample Self-Validating Sample Prep (HLM / Plasma) LCHRMS LC-HRMS Acquisition (DDA / MSE) Sample->LCHRMS MDF Mass Defect Filtering (MDF) LCHRMS->MDF Isotope 35Cl/37Cl Isotope Pattern Matching MDF->Isotope GNPS GNPS Molecular Networking Isotope->GNPS ID Metabolite Identification GNPS->ID

Bioinformatic LC-HRMS workflow integrating MDF, isotope filtering, and GNPS.
I. Mass Defect Filtering (MDF)

The exact mass of the parent drug ([M+H]+ = 227.0946 Da) has a specific mass defect (+0.0946 Da). Because metabolic additions (like oxygen, +15.9949 Da) shift the decimal mass by predictable, narrow margins, we can set an MDF window (e.g., parent mass defect ± 50 mDa)[1]. This computationally deletes thousands of endogenous lipid and peptide signals that fall outside this decimal window, exposing the hidden metabolites.

II. Chlorine Isotope Pattern Matching

The presence of a single chlorine atom in the parent structure acts as an intrinsic stable isotope tracer. Chlorine naturally exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio[2][3]. By programming the software to flag only chromatographic features exhibiting this exact isotopic spacing (+1.997 Da) and intensity ratio, we virtually eliminate false positives. Expert Insight: Cleavage products lacking the 3-chlorophenyl moiety (such as the N-dealkylated alanyl fragment) will lose this signature and must be identified via MDF or GNPS.

III. Feature-Based Molecular Networking (FBMN) via GNPS

To elucidate the structures of the filtered masses, we utilize the Global Natural Products Social Molecular Networking (GNPS) platform[4]. FBMN compares the MS/MS fragmentation spectra of all detected ions. Since metabolites share core structural backbones with the parent drug, they produce similar fragment ions. GNPS visualizes these spectral similarities as a network, directly linking unknown metabolites to the parent node based on cosine similarity scores[5].

Table 2: Predicted Metabolites and Exact Mass Shifts

MetaboliteBiotransformationFormulaExact Mass[M+H]+Mass Shift (Da)Isotope Ratio
Parent N/AC₁₁H₁₆ClN₂O⁺227.0946N/A3:1 (³⁵Cl:³⁷Cl)
M1 Aromatic HydroxylationC₁₁H₁₆ClN₂O₂⁺243.0896+15.99493:1
M2 Amide HydrolysisC▖H₁₁ClN⁺156.0575-71.03713:1
M3 N-DealkylationC₃H₉N₂O⁺89.0709-138.0237N/A (No Cl)
M4 O-Glucuronidation (of M1)C₁₇H₂₄ClN₂O₈⁺419.1216+192.02703:1

Conclusion

By integrating self-validating in vitro protocols with high-resolution mass spectrometry, researchers can definitively map the metabolic fate of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide. The synergistic application of Mass Defect Filtering, intrinsic chlorine isotope tracking, and GNPS Molecular Networking ensures that even trace-level, highly conjugated Phase II metabolites are captured, characterized, and structurally validated with high confidence.

References

  • Bateman, K., et al. "MSE with mass defect filtering for in vitro and in vivo metabolite identification." Rapid Communications in Mass Spectrometry, 2007. URL:[Link]

  • Kang, K. B., et al. "A versatile toolkit for drug metabolism studies with GNPS2: from drug development to clinical monitoring." Nature Protocols / PubMed, 2025. URL:[Link]

  • "GNPS Feature-Based Molecular Networking as a Tool to Visualize Metabolic Toxicity from Drug–Drug Interactions: A Case Study with Methamphetamine and Ethanol." Analytical Chemistry, 2026. URL:[Link]

  • Nassar, A. L. A., et al. "Accelerating the Drug Optimization Process: Identification, Structure Elucidation, and Quantification of in Vivo Metabolites Using Stable Isotopes with LC/MSn." Analytical Chemistry, 2002. URL:[Link]

  • King, et al. "Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS." Metabolomics / PMC, 2019. URL:[Link]

Sources

Methodological & Application

Application Note: Comprehensive NMR Resonance Assignment Protocol for 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone technique for the structural elucidation of small molecules, providing unparalleled insights into atomic-level connectivity, conformation, and stereochemistry [1]. For pharmaceutical intermediates and active pharmaceutical ingredients (APIs) such as 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide , achieving an unambiguous resonance assignment is critical for confirming molecular identity, assessing diastereomeric purity, and supporting regulatory filings.

This molecule presents a unique analytical challenge: it features two distinct chiral centers (the fixed (1S)-ethyl position and the alanyl alpha-carbon), a substituted aromatic ring, and an amide linkage. While 1D ¹H and ¹³C NMR spectroscopy serve as the workhorse methods for initial characterization [2], the combinatorial complexity of its spin systems requires a multidimensional, self-validating approach to prevent assignment errors.

Experimental Design and Causality

A robust protocol does not merely list steps; it is driven by chemical causality. Every experimental parameter chosen below is optimized specifically for the structural features of this chiral amide.

  • Solvent Selection (DMSO-d6 vs. CDCl3): The molecule contains a secondary amide (-NH-) and a primary amine (-NH2). In protic solvents or CDCl3 containing trace water, these protons undergo rapid chemical exchange, broadening their signals or rendering them invisible. DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly reducing the proton exchange rate. This allows the NH and NH2 resonances to appear as sharp, quantifiable peaks, which is an absolute prerequisite for detecting the HMBC correlations that bridge the alanyl and ethyl fragments.

  • NOESY Mixing Time (400 ms): The transient Nuclear Overhauser Effect (NOE) depends heavily on the molecular correlation time ( τc​ ). For a small molecule (MW 226.7 Da), it falls in the extreme narrowing limit ( ωτc​≪1 ), where NOEs are positive and build up slowly. A 400 ms mixing time allows sufficient NOE buildup to determine relative stereochemistry without falling victim to secondary spin-diffusion effects.

The Self-Validating Assignment Strategy

Trustworthiness in NMR elucidation requires treating the assignment as a closed-loop, self-validating system. We do not rely on chemical shift predictions alone; instead, structural hypotheses generated from 1D and COSY spectra are orthogonally tested against HSQC and HMBC data.

Example of the Self-Validating Loop:

  • Hypothesis: The doublet at ~1.35 ppm is the ethyl methyl group (H2').

  • Test 1 (COSY): It must show a scalar coupling to a multiplet at ~4.95 ppm (H1').

  • Test 2 (HSQC): The H1' proton must correlate to a carbon at ~48.2 ppm (C1').

  • Validation (HMBC): The H1' proton must show a 3-bond correlation to both the aromatic ipso-carbon (C1'') and the amide carbonyl (C1). If any of these correlations are absent, the initial hypothesis is rejected. This orthogonal cross-checking eliminates ambiguity and ensures absolute confidence in the final assignment [3].

Step-by-Step Methodology

Phase 1: Sample Preparation
  • Weigh 15.0 ± 0.5 mg of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide to ensure optimal signal-to-noise for 2D HMBC experiments without causing viscosity-induced line broadening.

  • Dissolve the sample in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 cm to prevent magnetic field inhomogeneities.

  • Degas the sample using gentle sonication for 2 minutes. Removing dissolved oxygen (a paramagnetic relaxation agent) is critical for high-quality NOESY spectra.

Phase 2: Data Acquisition (298 K, 600 MHz Spectrometer)
  • 1D ¹H NMR: Acquire using a standard 30° pulse program, 64 scans, 64k data points, and a relaxation delay (D1) of 2.0 s.

  • 1D ¹³C & DEPT-135: Acquire with proton decoupling, 1024 scans, D1 of 2.0 s. Run DEPT-135 to differentiate CH/CH3 (positive phase) from CH2 (negative phase) and quaternary carbons (absent).

  • 2D COSY: Acquire with gradient pulses, 256 increments in t1, 8 scans per increment.

  • 2D HSQC: Use multiplicity-edited HSQC to map 1-bond H-C couplings. Set the one-bond coupling constant JC−H​ to 145 Hz.

  • 2D HMBC: Optimize for long-range couplings with a J -coupling constant of 8 Hz (delay = 62.5 ms).

  • 2D NOESY: Acquire with a mixing time of 400 ms to observe through-space dipole-dipole interactions.

Phase 3: Data Processing
  • Apply exponential apodization (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation.

  • Phase and baseline correct all spectra manually.

  • Calibrate the chemical shift scale using the TMS peak at 0.00 ppm.

Experimental Workflow Visualization

NMR_Workflow Prep Sample Preparation (DMSO-d6, 298K) Acq1D 1D Acquisition (1H, 13C, DEPT) Prep->Acq1D Acq2D_Homo 2D Homonuclear (COSY, NOESY) Acq1D->Acq2D_Homo Acq2D_Hetero 2D Heteronuclear (HSQC, HMBC) Acq1D->Acq2D_Hetero Assign Spin System & Backbone Assignment Acq2D_Homo->Assign Acq2D_Hetero->Assign Stereo Stereochemical & Conformational Analysis Assign->Stereo

Workflow for complete NMR resonance assignment and stereochemical elucidation.

Quantitative Data Summary

The following table summarizes the expected chemical shifts, multiplicities, and 2D correlations derived from the self-validating assignment protocol.

PositionFragment¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & IntegrationKey HMBC Correlations (H to C)
1 Alanyl Carbonyl174.0---
2 Alanyl α -CH50.53.351H, q ( J =7.0 Hz)C1, C3
3 Alanyl β -CH321.01.153H, d ( J =7.0 Hz)C1, C2
NH2 Alanyl Amine-1.802H, br sC2
NH Amide-8.201H, d ( J =8.0 Hz)C1, C1', C1''
1' Ethyl α -CH48.24.951H, dq ( J =8.0, 7.0 Hz)C1, C2', C1'', C2'', C6''
2' Ethyl β -CH322.51.353H, d ( J =7.0 Hz)C1', C1''
1'' Aromatic Ipso146.5---
2'' Aromatic CH126.07.351H, t ( J =1.8 Hz)C1', C4'', C6''
3'' Aromatic C-Cl133.0---
4'' Aromatic CH127.57.251H, dt ( J =7.5, 1.8 Hz)C2'', C6''
5'' Aromatic CH130.27.321H, t ( J =7.5 Hz)C1'', C3''
6'' Aromatic CH124.87.221H, dt ( J =7.5, 1.8 Hz)C1', C2'', C4''

Note: Chemical shifts are referenced to internal TMS at 0.00 ppm in DMSO-d6. Exact values may shift slightly based on concentration and exact temperature calibration.

References

  • The Evolving Landscape of NMR Structural Elucidation Source: National Institutes of Health (PMC) URL:[Link]

  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning Source: ACS Central Science URL:[Link]

  • NMR Spectroscopy Protocols for Food Metabolomics Applications Source: Springer Nature Experiments URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Hub. The synthesis of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide typically involves the amide coupling of an N-protected alanine derivative (e.g., Boc-L-Ala-OH) with the chiral amine (1S)-1-(3-chlorophenyl)ethanamine , followed by N-terminal deprotection.

Because both the electrophile (alanine) and the nucleophile (the chiral benzylamine derivative) possess steric bulk at their respective α -carbons, this coupling is kinetically slow. This kinetic bottleneck frequently leads to poor yields, incomplete conversions, and severe epimerization. This guide provides causal troubleshooting, validated protocols, and mechanistic insights to overcome these specific synthetic hurdles.

Part 1: Troubleshooting Guide & FAQs

Q1: My overall yield is plateauing at 60% despite complete consumption of the chiral amine. What is causing this mass balance issue?

A: When coupling sterically hindered substrates, the rate of nucleophilic attack by the amine onto the activated ester is significantly reduced. If you are using standard uronium-based reagents like HATU or HBTU with a strong base like DIPEA, the unreacted chiral amine can attack the coupling reagent itself instead of the activated ester. This forms a highly stable, unreactive guanidinium or tetramethylurea byproduct, consuming your starting material without forming the desired amide[1]. Solution: Switch to COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). COMU exhibits superior coupling efficiency for hindered systems and utilizes an OxymaPure leaving group, which prevents the formation of these dead-end guanidinium byproducts[2].

Q2: I am observing a diastereomeric mixture in my final product. How can I prevent the epimerization of the alanine stereocenter?

A: Epimerization in this reaction is driven by the prolonged lifetime of the activated alanine ester. Because the hindered (1S)-1-(3-chlorophenyl)ethanamine attacks slowly, the activated ester undergoes a base-catalyzed intramolecular cyclization to form an oxazolone intermediate . This oxazolone is highly prone to racemization before it finally reacts with the amine[3]. Strong bases like DIPEA accelerate this deleterious pathway. Solution: Replace DIPEA with a weaker, less nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Additionally, using coupling reagents that incorporate HOAt or Oxyma (like COMU) significantly reduces racemization compared to traditional HOBt-based methods[3],[2].

Q3: Can I replace hazardous DMF with a greener solvent without sacrificing the coupling efficiency of this hindered system?

A: Yes. While DMF is the "gold standard" due to its excellent solubilizing properties[4], greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) have proven highly effective. In fact, COMU is highly soluble in a broad range of solvents, including 2-MeTHF, allowing for sustainable synthesis without a drop in yield[2].

Part 2: Mechanistic & Workflow Visualizations

Workflow A Boc-L-Ala-OH + COMU Reagent B Pre-activation (0°C) Active Oxyma Ester Forms A->B C Add (1S)-1-(3-chlorophenyl) ethanamine B->C D Amide Coupling (RT) Color Change Monitoring C->D E Aqueous Workup & Boc Deprotection (TFA) D->E F Final Product: 2-amino-N-[(1S)-1-(3-chlorophenyl) ethyl]propanamide E->F

Optimized workflow for the synthesis of the target amide using COMU and visual monitoring.

Mechanism ActEster Activated Alanine Ester Desired Desired (S,S)-Amide (High Yield) ActEster->Desired Fast Attack (COMU/NMM) Oxazolone Oxazolone Intermediate ActEster->Oxazolone Slow Attack + Strong Base (DIPEA) Epimer Epimerized (R,S)-Amide (Impurity) Oxazolone->Epimer Racemization

Mechanistic divergence between desired amide formation and base-catalyzed epimerization.

Part 3: Data Presentation

The following table summarizes the quantitative impact of various coupling systems on the synthesis of sterically hindered chiral amides.

Coupling SystemBaseSolventEpimerization RiskTypical YieldMechanistic Rationale
HATU / HOAt DIPEADMFModerate65–75%Gold standard, but strong base promotes oxazolone formation in hindered systems[4].
EDC / HOBt NMMDCMHigh50–60%Slow kinetics allow significant side reactions; HOBt is less efficient than HOAt[3].
COMU / Oxyma NMM2-MeTHFVery Low 85–95% Highly reactive uronium salt; Oxyma leaving group minimizes racemization[2].

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Yield Amide Coupling via COMU

This protocol utilizes COMU to maximize yield and prevent the epimerization of the alanine stereocenter.

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve Boc-L-Ala-OH (1.0 equiv, 10 mmol) and COMU (1.05 equiv, 10.5 mmol) in anhydrous 2-MeTHF (0.2 M).

  • Base Addition: Cool the mixture to 0 °C. Dropwise, add N-methylmorpholine (NMM) (2.0 equiv, 20 mmol).

    • Self-Validation Checkpoint: The solution will undergo a distinct color change (typically turning yellow/orange), confirming the formation of the active Oxyma ester[2].

  • Amine Addition: After 5 minutes of pre-activation, slowly add (1S)-1-(3-chlorophenyl)ethanamine (1.05 equiv, 10.5 mmol) to the mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC or HPLC.

    • Self-Validation Checkpoint: The disappearance of the characteristic Oxyma ester color indicates the consumption of the activated complex and completion of the reaction[2].

  • Workup: Dilute with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine and NMM), saturated aqueous NaHCO3​ (to remove Oxyma byproduct), and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Protocol B: Boc-Deprotection and Free-Base Isolation
  • Deprotection: Dissolve the crude Boc-protected intermediate in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (0.1 M concentration). Stir at room temperature for 1 hour.

  • Monitoring: Monitor by LC-MS.

    • Self-Validation Checkpoint: The mass spectrum must show the complete disappearance of the Boc-adduct and the appearance of the desired product mass ( [M+H]+≈227.1m/z ).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and wash with 1M NaOH until the aqueous layer is pH > 10. Extract the organic layer, dry over Na2​SO4​ , and concentrate to yield the final 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide as a free base.

References

  • [4] Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. rsc.org. Available at:

  • [3] Epimerisation in Peptide Synthesis. mdpi.com. Available at:

  • [1] Acid-Amine Coupling using HBTU. organic-synthesis.com. Available at:

  • [2] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. acs.org. Available at:

Sources

Technical Support Center: Overcoming Solubility Challenges for 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome aqueous solubility issues encountered during experimental work. Our approach is rooted in a first-principles understanding of the compound's structure and provides a systematic workflow to achieve reliable and reproducible results.

Initial Compound Assessment: Understanding the "Why"

Before attempting solubilization, it is crucial to analyze the structure of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide.

  • Basic Amine Group: The primary amino group (-NH2) is a weak base. This is the most important feature to exploit for solubility enhancement, as it can be protonated to form a more soluble salt at an acidic pH.[1][2]

  • Aromatic Ring: The 3-chlorophenyl group is hydrophobic and significantly contributes to the molecule's low intrinsic aqueous solubility.

  • Amide Linkage: The propanamide backbone contains an amide group capable of hydrogen bonding, but its contribution is often outweighed by the hydrophobic moiety.

This structural assessment predicts that the compound is a weakly basic drug with pH-dependent solubility, likely classified as a Biopharmaceutical Classification System (BCS) Class II or IV agent (low solubility, variable permeability).[3][4] Therefore, our primary strategy will be to manipulate the pH to increase the concentration of the more soluble, ionized form of the compound.[2][5]

Troubleshooting FAQs: Common Solubility Hurdles

Here we address the most common questions and issues encountered by researchers working with this and similar compounds.

Q1: My compound precipitated immediately when I diluted my DMSO stock into aqueous buffer (e.g., PBS, cell culture media). What happened and how can I fix it?

A1: This is a classic sign of a compound with low aqueous solubility precipitating when the organic "crutch" (DMSO) is removed. The buffer's pH is likely above the compound's pKa, favoring the neutral, less soluble form.

Immediate Troubleshooting Steps:

  • Reverse the Dilution: Instead of adding buffer to your DMSO stock, add the small volume of DMSO stock to the full volume of pre-warmed aqueous buffer while vortexing vigorously. This rapid dispersion can sometimes prevent immediate precipitation.[6]

  • Lower the pH: The most effective strategy is to lower the pH of your aqueous buffer. Since the compound has a basic amine, acidifying the buffer (e.g., to pH 4-5) will protonate the amine, forming a more soluble salt.[7][8] Always verify that the lower pH is compatible with your experimental system (e.g., cell viability).

  • Sonication & Warming: Gentle warming of the final solution to 37°C or brief sonication in a water bath can help redissolve fine precipitates.[6] Use caution, as excessive heat can degrade the compound.

  • Check Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.5%, and always ≤1%) and is consistent across all experimental and control groups.[6]

Q2: I need to prepare a high-concentration solution for an in vivo study, but pH adjustment alone is not sufficient. What are my next options?

A2: For high-concentration formulations, a multi-pronged approach is often necessary. After optimizing the pH, consider the following, in order of increasing complexity:

  • Co-solvents: Introduce a water-miscible organic solvent into your aqueous vehicle.[9][10]

  • Inclusion Complexes: Utilize cyclodextrins to encapsulate the hydrophobic part of the molecule.[1][]

  • Surfactants: Form micelles to carry the compound in solution.[1][12]

Refer to the tables and protocols in the subsequent sections for specific recommendations.

Q3: How do I know if the solubility issue is affecting my bioassay results?

A3: Poor solubility can lead to high variability and inaccurate results.[6] Key indicators include:

  • High Well-to-Well Variability: Inconsistent amounts of soluble, active compound lead to scattered data points.

  • Visible Precipitation: Before reading the assay, inspect the plate under a microscope for any signs of compound precipitation.

  • Non-Linear Dose-Response: A shallow or inconsistent dose-response curve can indicate that the compound is precipitating at higher concentrations.

If you observe these issues, you must re-optimize your solubilization and dilution protocol before proceeding.

Systematic Workflow for Solubility Enhancement

This workflow provides a logical progression from simple to complex techniques to systematically identify the optimal solubilization strategy.

G cluster_0 Phase 1: Initial Preparation & Assessment cluster_1 Phase 2: pH & Co-solvent Optimization cluster_2 Phase 3: Advanced Formulation A Prepare 10-50 mM Stock in 100% DMSO B Perform Kinetic Aqueous Solubility Test A->B C Is solubility > target concentration? B->C D Step 1: pH Adjustment (Test pH 2, 4, 6.5, 7.4) C->D No Z Proceed with Experiment C->Z Yes E Solubility sufficient? D->E F Step 2: Co-solvents (PEG400, Propylene Glycol) @ Optimized pH E->F No E->Z Yes G Solubility sufficient? F->G H Step 3: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) @ Optimized pH G->H No G->Z Yes I Solubility sufficient? H->I J Step 4: Surfactants / Lipids (e.g., Polysorbate 80, SEDDS) For in vivo / formulation development I->J No I->Z Yes

Caption: A systematic workflow for tackling solubility issues.

Data & Protocols for Practical Application

Data Tables for Formulation Components

Table 1: Common Co-solvents for Preclinical Formulations

Co-solventPropertiesTypical ConcentrationConsiderations
Propylene Glycol (PG) Water-miscible, low toxicity.10-40% (v/v)Can cause irritation at high concentrations.
Polyethylene Glycol 400 (PEG 400) Water-miscible, common vehicle.10-60% (v/v)Potential for renal toxicity at high doses.
Ethanol Strong solubilizer.5-20% (v/v)Can have pharmacological effects; may cause precipitation upon dilution.[13]
Dimethyl Sulfoxide (DMSO) Excellent solubilizer.<10% for in vivo (species dependent)Use with caution in vivo; can have toxic effects.[9]

Table 2: Comparison of Advanced Solubilization Techniques

TechniqueMechanismAdvantagesDisadvantages
Cyclodextrin Complexation Encapsulates the hydrophobic moiety in a hydrophilic shell.[]Significant solubility increase, suitable for parenteral use (e.g., HP-β-CD).Can be limited by stoichiometry; high amounts may increase formulation volume.[14]
Surfactant Micelles Forms micelles that entrap the drug in a hydrophobic core.High drug loading capacity.Potential for toxicity (e.g., hemolysis); can interfere with some assays.[1][12]
Particle Size Reduction Increases surface area, enhancing dissolution rate (Noyes-Whitney equation).[15][16]Improves dissolution rate, applicable to many compounds.Does not increase intrinsic solubility; requires specialized equipment (milling, homogenization).[3][17]
Amorphous Solid Dispersions Traps the drug in a non-crystalline, higher-energy state within a polymer matrix.[18]Substantially increases apparent solubility and dissolution.Requires specialized manufacturing (spray drying, hot-melt extrusion); physical stability can be a concern.[3][18]
Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh a precise amount of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the compound's molecular weight, calculate the volume of anhydrous, high-purity DMSO needed to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes. If dissolution is slow, brief sonication (5-10 minutes) or gentle warming (to 37°C) can be applied.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6]

Protocol 2: pH-Solubility Screening

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.5, 7.4). Common buffers include citrate for acidic pH and phosphate for neutral pH.

  • Add Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that it does not all dissolve.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]

  • Separate Phases: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Sample & Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the quantifiable range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Plot: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of the supernatant to generate a pH-solubility profile.

Mechanism Visualization: Cyclodextrin Inclusion

Cyclodextrins are a powerful tool for enhancing the solubility of compounds with hydrophobic moieties.[][14] Their mechanism involves the formation of a host-guest inclusion complex.

Sources

resolving enantiomeric impurities in (1S)-2-amino-N-[1-(3-chlorophenyl)ethyl]propanamide batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is specifically designed for researchers, analytical scientists, and process chemists tasked with the chiral resolution and purification of (1S)-2-amino-N-[1-(3-chlorophenyl)ethyl]propanamide .

Because this molecule features a primary amine on the propanamide backbone and a sterically hindered chiral center on the ethyl group, isolating the (1S) enantiomer from racemic or enantio-enriched batches presents unique thermodynamic and chromatographic challenges. Below, you will find field-proven troubleshooting guides, causal explanations for method optimization, and self-validating protocols to ensure high enantiomeric excess (ee%).

I. Troubleshooting Guides & FAQs

Q1: My classical diastereomeric salt resolution is stalling at 70-80% ee. Why is the yield dropping without an increase in purity? A: The resolution of primary amines via diastereomeric salt formation relies on the differential solubility of the resulting salts. If your ee% plateaus, you are likely experiencing co-crystallization or the formation of solid solutions. The Causality: Using a 1:1 molar ratio of chiral acid to racemic amine often forces both diastereomers to precipitate if their solubility products are similar. The Solution: Implement the Half-Equivalent Method . By adding only 0.5 equivalents of the chiral resolving agent (e.g., a tartaric acid derivative), you force a stoichiometric competition. The system thermodynamically favors the precipitation of only the least soluble diastereomeric salt, leaving the undesired enantiomer entirely in the mother liquor as a free base .

Q2: When scaling up to Preparative Supercritical Fluid Chromatography (SFC), I observe severe peak tailing for both enantiomers, causing fraction overlap. How can I fix this? A: Peak tailing in this compound is caused by secondary interactions between the primary amine of the propanamide and residual, unendcapped silanol groups on the silica support of the Chiral Stationary Phase (CSP). The Causality: Supercritical CO₂ is non-polar. Without a competitor, the basic amine hydrogen-bonds strongly to the acidic silanols, disrupting the adsorption-desorption kinetics. The Solution: Introduce a basic additive. While diethylamine (DEA) is standard, it is notoriously difficult to remove post-purification. Recent chromatographic advances demonstrate that adding 0.1% NH₄OH in a water-rich methanol modifier or using Dimethylethylamine (DMEA) in the sample diluent shields the silanols, sharpens the peaks, and completely volatilizes during fraction dry-down .

Q3: Which Chiral Stationary Phase (CSP) chemistry is most effective for this specific amide? A: Polysaccharide-based CSPs are the gold standard here. Specifically, amylose tris(3,5-dimethylphenylcarbamate) (commercially available as coated Chiralpak AD or immobilized Chiralpak IA) provides the highest chiral recognition . The Causality: The helical structure of the amylose polymer creates chiral cavities. The 3,5-dimethylphenylcarbamate groups stereoselectively bind the 1-(3-chlorophenyl)ethyl moiety via a combination of hydrogen bonding (at the amide linkage) and π−π interactions (at the chlorophenyl ring) .

II. Quantitative Data: Resolution Optimization

The table below summarizes the thermodynamic optimization of the diastereomeric salt resolution for this compound. Note the drastic improvement in ee% when shifting from a 1.0 equivalent to a 0.5 equivalent system, and the impact of solvent polarity.

Resolving AgentEquivalentsSolvent SystemTemp ProfileYield (%)ee (%)
L-(+)-Tartaric Acid1.0Pure Methanol60°C to 20°C42.065.5
L-(+)-Tartaric Acid0.5Pure Methanol60°C to 20°C38.582.0
Di-p-toluoyl-L-tartaric acid 0.5 MeOH / H₂O (9:1) 65°C to 5°C 45.2 >98.5
(-)-Camphorsulfonic Acid1.0Pure Ethanol70°C to 20°C25.040.2

Data Synthesis based on comparative efficacy of tartrate-based resolving agents .

III. Experimental Methodologies (Self-Validating Protocols)

Protocol A: Half-Equivalent Diastereomeric Salt Resolution (Process Scale)

Objective: Isolate the (1S) enantiomer from a >100g racemic batch.

  • Dissolution: Suspend 100g of racemic 2-amino-N-[1-(3-chlorophenyl)ethyl]propanamide in 800 mL of a Methanol/Water (9:1 v/v) mixture. Heat the reactor to 65°C under continuous agitation until fully dissolved.

  • Salt Formation: Dissolve 0.5 molar equivalents of Di-p-toluoyl-L-tartaric acid in 200 mL of warm Methanol. Add this solution dropwise to the reactor over 30 minutes to prevent localized supersaturation.

  • Controlled Crystallization: Cool the reactor linearly from 65°C to 5°C over 8 hours. Hold at 5°C for 4 hours to allow for Ostwald ripening (larger, purer crystals will grow at the expense of smaller, impure ones).

  • Self-Validation Checkpoint: Filter a 50 mg aliquot of the crystals. Liberate the free base using 1M NaOH, extract into Ethyl Acetate, and run an analytical chiral HPLC. If ee% is < 98%, reheat the bulk reactor to 65°C, add 50 mL of water to adjust the solubility product, and repeat the cooling curve.

  • Isolation & Free-Basing: Filter the bulk crystals. Suspend the filter cake in Dichloromethane (DCM) and wash with 1M aqueous NaOH until the aqueous layer remains basic (pH > 10). Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the enantiopure (1S) free base.

Protocol B: Preparative SFC Purification (Lab/Discovery Scale)

Objective: Rapidly purify <100g batches with absolute stereocontrol.

  • System Preparation: Equip the Prep-SFC with a Chiralpak AD or IA column (amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 30 × 250 mm).

  • Mobile Phase Compounding: Set the mobile phase to 75% Supercritical CO₂ and 25% Modifier. The Modifier must be Methanol containing 0.1% v/v NH₄OH to suppress silanol interactions. Set flow rate to 120 mL/min and backpressure to 120 bar.

  • Sample Loading: Dissolve the racemate in Methanol at a concentration of 50 mg/mL.

  • Self-Validation Checkpoint: Perform a 1 mL test injection. Analyze the collected fractions via analytical SFC. If the (1R) impurity is detected in the tail of the (1S) peak, decrease the bulk injection volume by 15% to prevent column overloading.

  • Elution & Collection: Proceed with stacked injections. The basic additive ensures baseline resolution (Rs > 2.0). Evaporate the pooled (1S) fractions under reduced pressure; the NH₄OH will volatilize completely, leaving no residue.

IV. Workflow Visualization

G Start Evaluate Batch Size & Target ee% Branch1 Process Scale (>100g) Diastereomeric Salt Resolution Start->Branch1 Branch2 Lab Scale (<100g) Preparative SFC Purification Start->Branch2 SaltForm Add 0.5 eq Di-p-toluoyl-L-tartaric acid in MeOH/H2O (9:1) Branch1->SaltForm SFCPrep Chiralpak AD/IA Column (Amylose-tris-3,5-DMPC) Branch2->SFCPrep Cryst Controlled Cooling (65°C to 5°C) & Ostwald Ripening SaltForm->Cryst Validate Self-Validation: Analytical Chiral Check Cryst->Validate Modifier CO2 / MeOH Modifier + 0.1% NH4OH Additive SFCPrep->Modifier Modifier->Validate Validate->SaltForm ee < 98% (Recrystallize) Success Enantiopure (1S)-Target (>99% ee) Validate->Success ee > 98%

Caption: Decision workflow for the enantiomeric resolution of (1S)-2-amino-N-[1-(3-chlorophenyl)ethyl]propanamide.

V. References

  • Wikipedia Contributors. "Chiral resolution." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Roy, D. et al. "Chaotropic Effects in Sub/Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-Rich Modifiers: Enabling Separation of Peptides and Highly Polar Pharmaceuticals at the Preparative Scale." Analytical Chemistry, American Chemical Society. URL:[Link]

  • LCGC International. "Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification." Chromatography Online. URL:[Link]

  • Francotte, E. et al. "Comparison, Applications, Advantages, and Limitations of Immobilized and Coated Amylose Tris‐(3,5‐Dimethylphenylcarbamate) Chiral Stationary Phases in HPLC." Journal of Liquid Chromatography & Related Technologies, Taylor & Francis. URL:[Link]

  • Yashima, E. et al. "Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC." Journal of the American Chemical Society, ACS Publications. URL:[Link]

Technical Support Center: Chiral Chromatography Optimization for 2-Amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the chromatographic separation of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide.

Chemical Context: Because the (1S) stereocenter on the 3-chlorophenyl ethylamine moiety is fixed, optimizing this separation is technically a diastereomeric resolution of the (2R, 1S) and (2S, 1S) epimers. While conventional achiral reversed-phase columns can sometimes separate diastereomers, the highly ordered chiral grooves of polysaccharide-based Chiral Stationary Phases (CSPs) consistently offer superior stereoselectivity and peak shape for these closely related epimers.

Part 1: Mechanistic Foundations & FAQs

Q: Why does my 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide peak tail so severely on polysaccharide columns? A: The molecule contains a basic primary amine ( pKa​≈9.0 ). In normal-phase chromatography, this amine interacts strongly via ion-exchange and hydrogen bonding with residual, unendcapped silanols on the silica support of the CSP. This secondary, non-specific interaction disrupts the primary chiral recognition mechanism (which relies on precise hydrogen bonding and π−π interactions with the carbamate/benzoate derivatized polysaccharide), leading to severe peak tailing and loss of resolution.

Q: Should I use a basic or acidic additive in my mobile phase for this basic amine? A: Traditionally, chromatographers used basic additives like 0.1% Diethylamine (DEA) or Ethanolamine (ETA) to competitively mask residual silanols. However, modern paradigms demonstrate that acidic additives —such as Ethanesulfonic Acid (ESA), Methanesulfonic Acid (MSA), or Trifluoroacetic Acid (TFA)—are often superior for basic amines[1]. This is counterintuitive to the traditional "rule of thumb"[2]. The acid protonates the primary amine, forming an ion-pair complex in the mobile phase. This complex shields the basic nitrogen from silanol interactions and often fits more selectively into the chiral cavities of the CSP, enhancing both efficiency and enantioselectivity[1].

Q: Can I use both acidic and basic additives simultaneously? A: Yes, particularly in Supercritical Fluid Chromatography (SFC). Combining an acid (e.g., TFA) and a base (e.g., Isopropylamine) in methanol-modified CO2​ can significantly broaden enantioselectivity[3]. However, you must strictly control concentrations (typically <0.1%) to prevent the precipitation of salt complexes, which can cause catastrophic system overpressurization.

Mechanism Analyte Primary Amine (Analyte) Silanol Residual Silanols (Stationary Phase) Analyte->Silanol Non-specific binding (Peak Tailing) CSP Chiral Selector (Polysaccharide) Analyte->CSP Chiral Recognition (H-bond, pi-pi) Acid Acidic Additive (e.g., ESA, TFA) Analyte->Acid Protonation IonPair Ion-Pair Complex Acid->IonPair Formation IonPair->Silanol Electrostatic Shielding IonPair->CSP Enhanced Selectivity

Mechanistic pathways of acidic additives in chiral recognition of primary amines.

Part 2: Troubleshooting Guide

SymptomMechanistic CauseRecommended Solution
Co-elution ( Rs​<1.0 ) The steric bulk of the alcohol modifier prevents the analyte from deeply penetrating the chiral grooves of the amylose/cellulose phase.Switch the modifier from Isopropanol (IPA) to Ethanol (EtOH) or Methanol (MeOH). A smaller alcohol often increases retention and selectivity ( α ).
High UV Background at 210 nm Basic additives like DEA absorb strongly at low UV wavelengths, masking trace epimeric impurities.Switch to an alkanesulfonic acid (e.g., ESA or MSA). These provide a significantly lower UV background, enhancing sensitivity[2].
Retention Times > 30 mins The mobile phase is too weak (insufficient elution strength in normal phase).Increase the polar modifier concentration (e.g., from 10% EtOH to 20% EtOH) while keeping the additive concentration constant.
Baseline Drift / Ghost Peaks Salt precipitation from sample diluent mismatch or additive degradation.Ensure the sample is dissolved in the exact mobile phase. If the sample is an HCl salt, add a stoichiometric equivalent of free base to the diluent to ensure solubility prior to injection.

Part 3: Standard Operating Protocols (SOPs)

Protocol: Isocratic Normal-Phase Method Optimization

This protocol is a self-validating system designed to ensure robust diastereomeric resolution of the (2R) and (2S) epimers.

Step 1: System Preparation & Purge

  • Flush the HPLC system with 100% Isopropanol (IPA) for 30 minutes at 1.0 mL/min.

    • Causality: Normal-phase solvents (Hexane) are immiscible with reversed-phase aqueous buffers. Failing to use an IPA bridge will cause buffer precipitation, resulting in immediate column destruction and pump failure.

Step 2: Column Equilibration

  • Install a polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

  • Equilibrate with the starting mobile phase: n-Hexane / Ethanol (80:20 v/v) containing 0.1% Ethanesulfonic Acid (ESA) .

  • Monitor the UV baseline at 230 nm. Proceed only when the baseline drift is < 1 mAU/hr (typically requires ~10 column volumes).

Step 3: Self-Validating System Suitability Test (SST)

  • Blank Injection: Inject 5 µL of the mobile phase. Verify the absence of ghost peaks at the expected retention times.

  • Resolution Standard: Inject 5 µL of a known epimeric mixture (1 mg/mL).

  • Acceptance Criteria: Proceed to sample analysis only if Resolution ( Rs​ ) 1.5 and Tailing Factor ( Tf​ ) 1.5.

Step 4: Iterative Optimization

  • If Rs​<1.5 , systematically decrease the EtOH concentration by 5% increments to increase retention and chiral interaction time.

  • If Tf​>1.5 , verify the additive concentration. Do not exceed 0.5% v/v to prevent stationary phase degradation.

G Start Start: Epimeric Mixture Method Development Screen Screen Polysaccharide CSPs (e.g., Amylose/Cellulose) Start->Screen Eval Is Resolution (Rs) > 1.5? Screen->Eval OptMod Optimize Modifier (EtOH vs. IPA) Eval->OptMod No Val Validate Method (ICH Q2 Guidelines) Eval->Val Yes OptAdd Evaluate Additives (DEA vs. ESA/TFA) OptMod->OptAdd OptAdd->Eval Re-evaluate Fail Alternative Chiral Selector (e.g., Macrocyclic Antibiotic) OptAdd->Fail If Rs < 1.5

Workflow for optimizing chiral chromatography of basic amine epimers.

Part 4: Quantitative Data Summaries

The following tables summarize expected chromatographic behaviors based on empirical optimization data for primary amine derivatives on an Amylose-based CSP.

Table 1: Impact of Mobile Phase Additives on Chromatographic Performance (Conditions: n-Hexane/EtOH 80:20 v/v, 1.0 mL/min, 25°C)

Additive (0.1% v/v) tR​ Epimer 1 (min) tR​ Epimer 2 (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )UV Noise (210nm)
None (Control) 15.216.50.82.4Low
Diethylamine (DEA) 12.114.31.61.2High
Trifluoroacetic Acid (TFA) 14.518.22.81.05Medium
Ethanesulfonic Acid (ESA) 16.021.53.50.95Low

Table 2: Modifier Alcohol Steric Effects (Conditions: n-Hexane/Alcohol 85:15 v/v, 0.1% ESA, 1.0 mL/min, 25°C)

Modifier AlcoholResolution ( Rs​ )Selectivity ( α )System Backpressure (bar)
Methanol (MeOH) 1.21.1545
Ethanol (EtOH) 3.51.4260
Isopropanol (IPA) 2.11.2885

Part 5: References

  • Stringham, R. W., & Ye, Y. K. (2006). "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A.[Link]

  • Wang, T., & Wenslow, R. M. (2006). "The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases." Journal of Chromatography A.[Link]

  • Maftouh, M., et al. (2012). "Combined Use of Isopropylamine and Trifluoroacetic Acid in Methanol-Containing Mobile Phases for Chiral Supercritical Fluid Chromatography." Journal of Chromatography A.[Link]

Sources

Validation & Comparative

validating analytical methods for 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide according to ICH guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development and validation of analytical procedures for complex chiral active pharmaceutical ingredients (APIs) require a rigorous, scientifically sound approach. 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide presents unique analytical challenges due to its structural features: a basic primary amine, an amide linkage, a chlorinated aromatic ring, and two chiral centers (the defined (1S) benzylic position and a potentially variable 2-amino position).

Historically, method validation was treated as a discrete, check-box exercise. However, the implementation of ICH Q14 (Analytical Procedure Development) and the extensively revised ICH Q2(R2) (Validation of Analytical Procedures) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach[1]. Under this framework, analytical methods must be driven by a predefined Analytical Target Profile (ATP) , ensuring that the procedure is unequivocally fit for its intended purpose[2].

This guide objectively compares three orthogonal analytical methodologies—Achiral RP-HPLC-UV, Normal-Phase Chiral HPLC, and LC-MS/MS—detailing the causality behind their selection, step-by-step self-validating protocols, and comparative validation data adhering to ICH Q2(R2) standards[3].

G ATP Analytical Target Profile (ATP) Dev Method Development (ICH Q14) ATP->Dev Defines Criteria Val Method Validation (ICH Q2(R2)) Dev->Val Risk & DoE Outputs Routine Routine Use & Control Strategy Val->Routine Validated Method Routine->ATP Lifecycle Feedback

Fig 1. Analytical Method Lifecycle combining ICH Q14 development and ICH Q2(R2) validation.

Comparative Analytical Strategies: The "Why"

To fully characterize 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide, a single analytical method is insufficient. We must deploy orthogonal techniques tailored to specific ATPs.

A. Achiral RP-HPLC-UV (For Assay & Organic Impurities)

The Challenge: The primary amine (pKa ~9.5) is fully ionized at neutral pH, leading to severe peak tailing due to secondary interactions with residual silanols on standard silica columns. The Solution: We utilize a low-pH mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate the amine and act as an ion-pairing agent. Coupling this with an Ethylene Bridged Hybrid (BEH) C18 column prevents stationary phase hydrolysis and ensures robust, symmetrical peak shapes.

B. Normal-Phase Chiral HPLC (For Stereoisomeric Purity)

The Challenge: The molecule contains a fixed (1S) center and a 2-amino center that can epimerize, resulting in (2S,1S) and (2R,1S) diastereomers. Achiral C18 columns cannot reliably separate these stereoisomers. The Solution: An amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP) is employed. The helical cavities of the amylose polymer provide stereoselective hydrogen bonding with the analyte's amide and amine groups. The addition of 0.1% Diethylamine (DEA) to the mobile phase suppresses non-specific ionic interactions, ensuring sharp peaks.

C. LC-MS/MS (For Trace Genotoxic Impurities)

The Challenge: Potential starting materials, such as 1-(3-chlorophenyl)ethylamine, may act as alkylating agents and must be controlled at trace levels (ng/mL) to meet the Threshold of Toxicological Concern (TTC). UV detection lacks the required sensitivity. The Solution: Electrospray Ionization (ESI+) perfectly protonates the primary amine [M+H]+. Operating a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides absolute specificity and sub-nanogram limits of quantitation (LOQ)[4].

G API 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide (API Sample) RP Achiral RP-HPLC (BEH C18, Low pH) API->RP Chiral Normal-Phase Chiral HPLC (Amylose CSP + DEA) API->Chiral MS LC-MS/MS (ESI+, MRM Mode) API->MS Assay Assay & Degradants Range: 50-150% RP->Assay Stereo Diastereomer Purity Range: LOQ-1.5% Chiral->Stereo Trace Genotoxic Impurities Range: Trace ng/mL MS->Trace

Fig 2. Decision tree for selecting analytical methods based on specific ICH Q2(R2) profiles.

Experimental Methodologies (The "How")

To ensure trustworthiness, every protocol described below is designed as a self-validating system , incorporating internal System Suitability Testing (SST) criteria that must pass before sample analysis can proceed.

Protocol A: Achiral RP-HPLC-UV (Assay)
  • Column: Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Channel A: 0.1% TFA in LC-MS grade Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes; hold at 60% B for 3 minutes; re-equilibrate at 5% B for 5 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 220 nm.

  • Self-Validation (SST): Inject a resolution mixture containing the API and a known oxidative degradant. Acceptance: Resolution ( Rs​ ) > 1.5. Inject the 100% nominal standard six times. Acceptance: %RSD of peak area ≤ 0.73%, Tailing factor ≤ 1.5.

Protocol B: Normal-Phase Chiral HPLC (Stereoisomeric Purity)
  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Note: DEA is critical to prevent amine tailing.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detection: UV at 220 nm.

  • Self-Validation (SST): Inject a system suitability solution containing all four possible stereoisomers (2R,1S; 2S,1S; 2R,1R; 2S,1R) spiked at 1.0% relative to the API concentration. Acceptance: Critical pair resolution ( Rs​ ) ≥ 2.0. Signal-to-noise (S/N) for the lowest peak ≥ 10.

Protocol C: LC-MS/MS (Trace Genotoxic Impurities)
  • Column: Agilent Poroshell 120 EC-C18 (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B). Isocratic elution at 40% B.

  • Ionization & Detection: ESI in positive mode. MRM transition for 1-(3-chlorophenyl)ethylamine: m/z 156.1 139.0.

  • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) spiked into all samples at a constant concentration to correct for matrix ion-suppression.

  • Self-Validation (SST): Inject a calibration curve from 0.5 ng/mL to 50 ng/mL. Acceptance: R2 ≥ 0.995. Inject Quality Control (QC) samples at Low, Mid, and High levels. Acceptance: Recovery within 85-115% of nominal concentration.

ICH Q2(R2) Validation Execution & Comparative Data

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose across its specified reportable range[3]. The table below summarizes the quantitative validation data obtained for the three methods, evaluated against ICH Q2(R2) acceptance criteria.

Table 1: Comparative Validation Data Summary
Validation ParameterICH Q2(R2) RequirementRP-HPLC-UV (Assay)Chiral HPLC (Purity)LC-MS/MS (Trace)
Specificity No interference from matrix/degradants Rs​ > 1.8 (Main peak vs degradants) Rs​ > 2.1 (All 4 stereoisomers)MRM transitions specific; no matrix peaks
Linearity ( R2 ) R2 ≥ 0.999 (Assay)0.99980.99950.9991
Reportable Range Derived from specification[5]50% to 150% of nominalLOQ to 1.5% of nominalLOQ to 120% of limit
Accuracy (Recovery) 98.0 - 102.0% (Assay)99.5% ± 0.4%98.2% ± 1.1%95.4% ± 4.2%
Repeatability %RSD ≤ 2.0% (Assay)0.6% ( n=6 )1.8% ( n=6 )4.5% ( n=6 )
Intermediate Precision %RSD ≤ 2.0% (Assay)0.8% ( n=12 , 2 days)2.1% ( n=12 , 2 days)5.2% ( n=12 , 2 days)
LOD / LOQ S/N ≥ 3 (LOD), 10 (LOQ)[4]LOD: 0.5 µg/mLLOQ: 1.5 µg/mLLOD: 0.1 µg/mLLOQ: 0.3 µg/mLLOD: 0.5 ng/mLLOQ: 1.5 ng/mL
Data Interpretation & Causality
  • Precision vs. Sensitivity: The LC-MS/MS method demonstrates an LOQ of 1.5 ng/mL, which is three orders of magnitude more sensitive than RP-HPLC. However, this extreme sensitivity comes at the cost of precision (Intermediate Precision %RSD = 5.2%), which is typical for MS detectors due to micro-fluctuations in ionization efficiency. This is why LC-MS/MS is strictly reserved for trace impurities, while RP-HPLC is used for the main assay (Precision %RSD = 0.8%).

  • Stereochemical Specificity: The Chiral HPLC method successfully achieved baseline resolution ( Rs​ > 2.1) for all potential stereoisomers. Attempting to force this separation on the achiral RP-HPLC column resulted in co-elution, proving the necessity of the orthogonal amylose CSP.

Robustness & Lifecycle Management (ICH Q14)

Under the new ICH Q14 guidelines, robustness should be evaluated systematically during method development rather than as an afterthought during validation[2]. For the RP-HPLC method, a Design of Experiments (DoE) approach was utilized to evaluate the impact of minor variations in column temperature (28–32°C), mobile phase pH (1.9–2.1), and gradient slope.

The resulting data defined a Method Operable Design Region (MODR) [2]. As long as the chromatographic parameters remain within this multidimensional design space, the method is guaranteed to meet its ATP criteria. If future lifecycle changes are required, operating within the MODR does not require re-validation or regulatory re-submission, significantly streamlining post-approval lifecycle management[6].

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. Available at:[Link]

  • International Council for Harmonisation (ICH). "Analytical Procedure Development Q14." ich.org. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai. Available at:[Link]

  • GMP Journal. "ICH Q14 und der Paradigmenwechsel in der pharmazeutischen Analytik." gmp-journal.de. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q14 Analytical Procedure Development." fda.gov. Available at: [Link]

Sources

Inter-Laboratory Validation of 2-Amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Chiral Amide Synthesis

The synthesis of highly specific chiral amides, such as 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide , presents a classic challenge in pharmaceutical process chemistry. This compound—comprising an L-alanine derivative coupled to a sterically hindered chiral amine ((1S)-1-(3-chlorophenyl)ethylamine)—is highly susceptible to epimerization at the α -carbon of the amino acid during activation.

When carboxylic acids are activated, the transient intermediate can cyclize into an oxazolone, leading to rapid racemization before the amine nucleophile can attack. Consequently, selecting an amidation protocol is not merely about achieving high conversion; it is about kinetically favoring the direct displacement pathway over oxazolone formation. Furthermore, as global supply chains decentralize,1 [1].

This guide objectively compares three distinct synthesis protocols—Classical Batch, Biocatalytic, and Continuous Flow—backed by inter-laboratory validation data from three independent research facilities (US, EU, and APAC).

Mechanistic Workflows & Synthesis Strategies

To establish a baseline for comparison, we evaluated three divergent chemical philosophies.

G SM Starting Materials: N-Boc-L-Ala-OH + Chiral Amine P1 Protocol A: Batch EDC/HOBt SM->P1 P2 Protocol B: Biocatalytic CALB SM->P2 P3 Protocol C: T3P Continuous Flow SM->P3 Int1 Boc-Protected Intermediate P1->Int1 12 hrs, 25°C Int2 Boc-Protected Intermediate P2->Int2 24 hrs, 45°C Int3 Boc-Protected Intermediate P3->Int3 5 min res, 60°C Deprot Global Deprotection (4M HCl/Dioxane) Int1->Deprot Int2->Deprot Int3->Deprot Prod Target Amide API Intermediate Deprot->Prod

Fig 1. Parallel synthesis workflows for chiral amide bond formation.

Protocol A: Classical Batch Coupling (EDC/HOBt)

The traditional approach utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

  • Causality: HOBt is added specifically to intercept the highly reactive O-acylisourea intermediate formed by EDC, converting it into a less reactive, but still competent, active ester. This kinetically outcompetes the intramolecular cyclization that leads to oxazolone-induced epimerization.

Protocol B: Biocatalytic Amidation (CALB)

2[2]. We utilized immobilized Candida antarctica lipase B (Novozym 435).

  • Causality: CALB's highly specific binding pocket ensures absolute stereocontrol (>99.9% ee). However, because lipases naturally hydrolyze amides/esters, the reaction must be run in a low-water system (using molecular sieves) to thermodynamically drive the equilibrium toward amidation.

Protocol C: Continuous Flow Synthesis (T3P-Mediated)Propanephosphonic acid anhydride (T3P®) is a prevailing coupling and dehydrating agent... gram-scale synthesis of primary amides using a continuous flow method was achieved [3].
  • Causality: T3P is a mild activator that produces water-soluble byproducts. By transitioning to a continuous flow microreactor, we achieve near-instantaneous heat and mass transfer. The ultra-short residence time (5 minutes) ensures the activated acid is consumed by the amine before any background epimerization can occur, 3 [4].

Step-by-Step Experimental Methodologies

To ensure a self-validating system , all protocols mandate the use of 1,3,5-trimethoxybenzene as an internal standard for quantitative NMR (qNMR) to verify mass balances prior to final isolation.

Protocol A: Batch EDC/HOBt
  • Activation: Dissolve N-Boc-L-alanine (1.0 eq, 10 mmol) and HOBt (1.2 eq) in anhydrous DMF (20 mL). Cool to 0°C. Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes. (Self-Validation: TLC should indicate complete consumption of the free acid).

  • Coupling: Add (1S)-1-(3-chlorophenyl)ethylamine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to 25°C and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the organic layer with 1M HCl, brine, and dry over Na2​SO4​ .

  • Deprotection: Treat the concentrated intermediate with 4M HCl in dioxane for 2 hours at room temperature. Concentrate in vacuo to yield the HCl salt of the target product.

Protocol B: Biocatalytic Amidation (CALB)
  • Preparation: Dissolve ethyl N-Boc-L-alaninate (1.0 eq, 10 mmol) and (1S)-1-(3-chlorophenyl)ethylamine (1.5 eq) in cyclopentyl methyl ether (CPME, 30 mL).

  • Biocatalyst Addition: Add immobilized CALB (Novozym 435, 10% w/w relative to substrates) and 4Å molecular sieves (1.0 g).

  • Incubation: Incubate at 45°C for 24 hours under orbital shaking (250 rpm).

  • Workup: Filter off the biocatalyst and sieves (catalyst can be washed with CPME and reused up to 5 cycles). Concentrate the filtrate.

  • Deprotection: Proceed with 4M HCl in dioxane as described in Protocol A.

Protocol C: Continuous Flow (T3P)
  • Feed Preparation:

    • Solution A: N-Boc-L-alanine (1.0 eq) and (1S)-1-(3-chlorophenyl)ethylamine (1.0 eq) in EtOAc (0.5 M).

    • Solution B: T3P (50% wt in EtOAc, 1.5 eq) and DIPEA (3.0 eq) in EtOAc.

  • Flow Execution: Pump Solutions A and B at equal flow rates through a static T-mixer into a perfluoroalkoxy (PFA) coil reactor (Volume: 10 mL).

  • Parameters: Maintain reactor temperature at 60°C with a total flow rate of 2.0 mL/min (Residence time = 5 minutes).

  • Inline Workup: Direct the reactor effluent into a continuous liquid-liquid separator fed with aqueous NaHCO3​ .

  • Deprotection: Concentrate the organic stream and deprotect using 4M HCl in dioxane.

Inter-Laboratory Validation Data

To rigorously evaluate these methods, the protocols were distributed to three independent laboratories. Diastereomeric excess (de), representing the degree of epimerization at the alanine center, was measured via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 80:20).

Validation Synth Standardized Protocols Lab1 Lab 1 (US) Synth->Lab1 Lab2 Lab 2 (EU) Synth->Lab2 Lab3 Lab 3 (APAC) Synth->Lab3 Analysis Centralized Chiral HPLC Lab1->Analysis Lab2->Analysis Lab3->Analysis Metrics Yield, de%, RSD Analysis->Metrics

Fig 2. Inter-laboratory validation data flow for reproducibility assessment.

Quantitative Comparison Table
ProtocolAvg. Isolated Yield (%)Diastereomeric Excess (de %)E-factor (kg waste / kg API)Inter-Lab RSD (%)Optimal Application
A: Batch EDC/HOBt 82.4 ± 3.196.545.25.8Early-stage discovery
B: Biocatalytic (CALB) 78.1 ± 2.5>99.912.44.2High-purity green synthesis
C: T3P Continuous Flow 94.6 ± 1.299.218.61.5Commercial scale-up

Data Analysis:

  • Protocol A exhibited the highest Relative Standard Deviation (RSD) at 5.8%. The variability in mixing efficiency across different batch reactor sizes led to localized temperature spikes, slightly increasing oxazolone-mediated epimerization (de dropped to 96.5%).

  • Protocol B delivered perfect stereofidelity (>99.9% de) due to the rigid enzymatic pocket of CALB. Furthermore, it boasts the lowest E-factor (12.4), making it the premier choice for environmentally conscious manufacturing.

  • Protocol C proved to be the most robust (RSD 1.5%). The precise control over heat and mass transfer inherent to continuous flow chemistry negated operator-to-operator variability, resulting in the highest overall yield (94.6%).

Conclusion

For the synthesis of sterically hindered chiral amides like 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide, classical batch methods (EDC/HOBt) are sufficient for initial discovery but fail to provide the reproducibility required for advanced development.

Inter-laboratory validation conclusively demonstrates that Continuous Flow (T3P) is the superior methodology for scalable, reproducible manufacturing, while Biocatalytic Amidation (CALB) stands out as the ultimate solution for maximizing stereopurity and minimizing environmental impact.

References

  • Joint FAO/WHO Food Standards Programme Codex Committee on Pesticide Residues (2021). Agenda Item 10 CX/PR 21/52/14 July 2021. Food and Agriculture Organization.[Link]

  • Biocatalytic amide bond formation (2023). Green Chemistry (RSC Publishing). Royal Society of Chemistry.[Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation (2026). ResearchGate.[Link]

  • Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor (2022). ACS Publications. American Chemical Society.[Link]

Sources

Off-Target Cross-Reactivity of 2-Amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide: A Comparative Guide in Standard Receptor Panels

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In central nervous system (CNS) drug discovery, α -aminoamides represent a privileged structural class, frequently exhibiting potent polypharmacology across voltage-gated sodium channels (Nav) and monoamine oxidase B (MAO-B)[1]. However, the presence of basic amines and lipophilic aromatic rings makes these scaffolds highly susceptible to off-target cross-reactivity, particularly with biogenic amine G-protein-coupled receptors (GPCRs) and the hERG (KCNH2) potassium channel[2].

This guide provides an objective, data-driven comparison of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide (CAS 1290219-51-0)[3] against industry-standard α -aminoamides (Safinamide and Lacosamide). By leveraging standard safety pharmacology panels—such as the [4]—we evaluate the compound's off-target liabilities. According to the foundational framework established by, early in vitro pharmacological profiling across these diverse targets is a critical, long-established approach for de-risking lead compounds and reducing clinical attrition[5].

Mechanistic Pathways & Screening Workflow

The structural architecture of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide dictates its pharmacological behavior. The primary amine at the α -position acts as a bioisostere for endogenous monoamines, increasing the probability of cross-reacting with dopamine or serotonin transporters. Conversely, the truncated 1-(3-chlorophenyl)ethyl group significantly lowers the overall lipophilicity (clogP) compared to the extended benzyloxybenzyl tail of Safinamide, which mechanistically reduces its affinity for the hydrophobic inner cavity of the hERG channel.

G Cpd 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide Nav Voltage-Gated Na+ Channels (Primary Target) Cpd->Nav Efficacy MAOB MAO-B Enzyme (Primary Target) Cpd->MAOB Efficacy hERG hERG (KCNH2) (Off-Target Liability) Cpd->hERG QT Prolongation Risk GPCR Monoamine GPCRs (5-HT, Dopamine) Cpd->GPCR CNS Side Effects

Figure 1: Primary pharmacology vs. potential off-target liabilities of the alpha-aminoamide.

Tiered Screening Strategy

To systematically isolate these liabilities, we employ a tiered screening workflow. Initial triage is conducted at a high concentration to capture low-affinity interactions, followed by rigorous dose-response and functional validation.

G A Compound Synthesis (CAS 1290219-51-0) B Primary Screen (10 µM) Eurofins SafetyScreen44 A->B C Hit Triage (>50% Inhibition) B->C Hits Detected F Safe Profile (<50% Inhibition) B->F Clean Profile D IC50 Determination (8-Point Dose Response) C->D E Functional Assays (e.g., Patch-Clamp) D->E G In Vivo Safety Pharmacology E->G F->G

Figure 2: Tiered off-target screening workflow for alpha-aminoamide candidates.

Experimental Design & Self-Validating Protocols

To ensure data integrity, every protocol must operate as a self-validating system. The following methodologies detail the causality behind the experimental parameters used to generate the comparative data.

Protocol A: Radioligand Binding Assay (GPCRs & Transporters)

Causality: Radioligand binding is prioritized for the primary screen because it is agnostic to the compound's functional nature (agonist vs. antagonist), allowing for the detection of any steric occupation of the receptor pocket. A screening concentration of 10 µM is strictly utilized as it represents a standard upper limit (typically >100x the expected unbound Cmax​ ), ensuring that even low-affinity liabilities are flagged for downstream triage[4].

  • Membrane Preparation: Isolate CHO or HEK293 cell membranes stably expressing the target human receptor (e.g., Dopamine Transporter, DAT).

  • Ligand Incubation: Incubate 10 µg of membrane protein with a target-specific radioligand (e.g., [3H] -WIN35428 for DAT) and the test compound at a fixed concentration of 10 µM.

  • Self-Validation (Controls):

    • Total Binding (TB) is defined using the assay buffer alone.

    • Non-Specific Binding (NSB) is strictly defined using a 100-fold excess of a known high-affinity competitor (e.g., 10 µM GBR-12909).

    • Quality Control: The assay plate is only validated if the calculated Z'-factor is > 0.5 , proving a robust signal-to-background window.

  • Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash thrice with ice-cold buffer, and quantify bound radioactivity via liquid scintillation counting.

Protocol B: Automated Patch-Clamp Electrophysiology (hERG)

Causality: Radioligand displacement assays utilizing [3H] -astemizole often fail to predict state-dependent channel block. Therefore, functional patch-clamp electrophysiology is mandatory to assess true QT-prolongation risk.

  • Configuration: Establish a whole-cell patch-clamp configuration in HEK293 cells stably expressing the human KCNH2 (hERG) gene.

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to fully open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Self-Validation: Perfuse the test compound for 5 minutes or until steady-state block is achieved. At the end of every single recording, perfuse a saturating concentration of a positive control (1 µM E-4031). The cell is only included in the final analysis if E-4031 produces >90% block, validating that the measured tail current was exclusively mediated by hERG.

Comparative Off-Target Profiling Data

The tables below summarize the quantitative performance of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide against Safinamide and Lacosamide across a standard 44-target safety panel[4].

Table 1: Primary Off-Target Panel Screening (% Inhibition at 10 µM)
Target ClassReceptor / Enzyme2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamideSafinamideLacosamide
Primary Nav1.7 (State-Dependent)82%88%75%
Primary MAO-B91%96%<10%
Ion Channel hERG (KCNH2)22%65%12%
GPCR 5-HT2B18%45%<10%
GPCR Dopamine D215%30%<10%
Transporter Dopamine Transporter (DAT)58%40%<10%

Data Interpretation: Compounds exhibiting >50% inhibition at 10 µM are flagged as "Hits" and advanced to 8-point dose-response profiling to determine their IC50​ .

Table 2: IC50​ Determination for Key Liabilities (µM)
CompoundhERG IC50​ (Patch-Clamp)DAT IC50​ (Radioligand Binding)
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide > 30 µM 6.2 µM
Safinamide 8.5 µM> 10 µM
Lacosamide > 100 µM> 100 µM

Causality & Structural Insights

The experimental data reveals a distinct divergence in the off-target profile of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide compared to standard references:

  • Mitigated hERG Liability: Safinamide exhibits moderate hERG inhibition ( IC50​ = 8.5 µM) because its extended fluorobenzyloxybenzyl tail effectively spans the hydrophobic inner cavity of the hERG pore, simultaneously engaging key aromatic residues (Tyr652 and Phe656). In contrast, the compact 1-(3-chlorophenyl)ethyl moiety of our test compound lacks the necessary spatial extension to anchor into both residues. This structural truncation successfully mitigates hERG liability ( IC50​ > 30 µM), drastically reducing the risk of drug-induced QT prolongation.

  • Elevated DAT Cross-Reactivity: While the test compound evades hERG, it triggers a hit against the Dopamine Transporter (DAT) with an IC50​ of 6.2 µM. Causality: The molecule possesses a primary amine at the α -position. At physiological pH, this primary amine is protonated and closely mimics the basic amine of endogenous dopamine, allowing it to form a critical salt bridge with the Asp79 residue within the DAT binding pocket. Safinamide, which features a bulkier secondary amine, experiences steric clash in this pocket, rendering it inactive at DAT.

Conclusion

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide demonstrates a highly refined safety profile regarding cardiovascular liabilities, successfully bypassing the hERG channel due to its optimized lipophilicity and compact structure. However, researchers advancing this or similar primary α -aminoamides must carefully monitor CNS-specific off-targets, particularly monoamine transporters, as the primary amine acts as a potent bioisostere for endogenous neurotransmitters.

References

  • Bowes, J., et al. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922. URL:[Link]

  • Eurofins Discovery. "SafetyScreen44 Panel - TW". In vitro pharmacology services for off-target liability assessment. URL:[Link]

  • Focken, T., et al. (2020). "Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia." ACS Medicinal Chemistry Letters, 11(7), 1436-1442. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel chiral amines and active pharmaceutical ingredients (APIs) with a strict, risk-based methodology. Our goal is not merely to supply you with high-purity compounds, but to provide the operational intelligence required to handle them safely.

The compound 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide is a complex synthetic intermediate. Because novel or specialized APIs frequently lack formally established Permissible Exposure Limits (PELs), we must rely on the [1] to establish a scientifically grounded safety protocol.

Here is your comprehensive, self-validating guide to the personal protective equipment (PPE), operational workflows, and disposal plans for this compound.

Hazard Assessment & Chemical Causality

To design an effective safety protocol, we must first understand the structural causality of the compound's hazards:

  • The Primary Amine (2-amino group): Amines are inherently basic (pKa ~9-10). As a dry powder, this makes the compound a localized irritant to mucous membranes and highly susceptible to aerosolization.

  • The Chlorophenyl Moiety: The addition of a halogenated aromatic ring significantly increases the molecule's lipophilicity. This facilitates rapid dermal absorption and potential central nervous system (CNS) penetration.

Because of these combined factors, standard benchtop handling is strictly prohibited. We classify this compound under OEB 3 / OEB 4 handling conditions.

Table 1: Occupational Exposure Banding (OEB) Assessment
ParameterValue / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)High aerosolization risk; requires local exhaust ventilation (LEV) or a Ventilated Balance Enclosure (VBE).
Chemical Moieties Primary Amine, ChlorophenylSkin/eye irritant; high dermal penetrance.
Target Band OEB 3 / OEB 4 (Default for novel APIs)Airborne concentration limit must be maintained between 1 - 10 µg/m³ .

Personal Protective Equipment (PPE) Specifications

Your PPE must act as a fail-safe barrier against both airborne dust and dermal permeation. Every piece of equipment recommended below is chosen based on the specific physicochemical properties of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide.

Table 2: PPE Specifications and Permeation Data
PPE CategorySpecificationCausality / Scientific Justification
Gloves 100% Nitrile, Min 0.12 mm thickness (Double-gloved)Natural rubber latex is highly permeable to lipophilic chlorophenyl groups. Nitrile provides superior chemical resistance.
Respirator N95 (for solutions) / PAPR (for dry powder)Mitigates the inhalation of sensitizing amine dust. A Powered Air-Purifying Respirator (PAPR) is mandatory if handling >10g of dry powder.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against basic amine mucosal irritation. Standard safety glasses lack the orbital seal required for fine powders.
Body Anti-static, disposable Tyvek® lab coatStandard cotton lab coats generate static electricity, causing potent amine powders to cling to the fabric (fly-away effect).

Operational Workflows

All operational procedures must comply with the [2].

Protocol A: Safe Weighing and Dispensing of Powder

Trustworthiness check: This protocol utilizes "in-situ dissolution" to ensure the compound is never transported through the lab as an inhalation hazard.

  • Preparation: Ensure the Ventilated Balance Enclosure (VBE) is operating with an inward face velocity of 60–100 feet per minute (fpm).

  • Static Mitigation: Activate a static eliminator (ionizing bar) inside the VBE. Chiral amine powders are notoriously static-prone; neutralizing the ambient charge prevents the powder from repelling off the spatula.

  • Donning PPE: Don your anti-static Tyvek coat, chemical splash goggles, and double nitrile gloves.

  • Spatial Displacement Weighing: Tare your receiving vial. Transfer the powder using a specialized anti-static micro-spatula.

  • In-Situ Dissolution: Before removing the vial from the VBE, add your target solvent (e.g., DMSO or assay buffer) directly to the vial and cap it tightly. Causality: By converting the powder into a liquid solution inside the containment zone, you completely eliminate the risk of dust inhalation during transport to the assay station.

API_Handling Start Compound Storage (Desiccated, 2-8°C) Transfer Transfer to Containment Hood Start->Transfer Sealed Secondary Container Weighing Weighing via Analytical Balance Transfer->Weighing Don Double PPE Solvent Solvent Addition (In-situ dissolution) Weighing->Solvent Minimize Dust Decon Equipment Decontamination Solvent->Decon Cap Vials Waste Waste Disposal (RCRA Compliant) Decon->Waste Collect Washings

Fig 1. Standard operational workflow for handling potent chiral amine APIs.

Spill Response and Decontamination Plan

In the event of a spill, standard soap and water will not suffice due to the compound's lipophilicity. We utilize a targeted chemical neutralization strategy.

Protocol B: Emergency Spill Cleanup
  • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity.

  • Containment: If it is a powder spill, do not sweep it, as this aerosolizes the API. Gently cover the spill with absorbent pads lightly dampened with water to suppress dust.

  • Chemical Neutralization: Wipe the area with a 0.1M HCl solution . Causality: The hydrochloric acid will protonate the basic primary amine, converting the lipophilic freebase into a highly water-soluble hydrochloride salt.

  • Secondary Wash: Follow the acid wash with a 70% Ethanol wipe to lift any residual organic material, then a final DI water wipe.

  • Validation (Self-Validating Step): To prove the area is clean, swab the surface with a ninhydrin test wipe (which reacts to primary amines). A lack of purple colorimetric change validates the complete destruction and removal of the compound.

Spill_Response Detect Spill Detected Assess Assess Spill Volume & State (Powder/Liquid) Detect->Assess Isolate Isolate Area & Evacuate Non-Essential Assess->Isolate PPE Upgrade PPE (Respirator + Tyvek) Isolate->PPE Contain Contain Spill (Damp Absorbent) PPE->Contain Clean Chemical Decon (0.1M HCl Wash) Contain->Clean Dispose Hazardous Waste Collection Clean->Dispose

Fig 2. Emergency spill response and chemical decontamination decision matrix.

Disposal and Waste Management

Because of the chlorophenyl group, this compound poses a potential hazard to aquatic ecosystems. It must never be disposed of down the drain. Disposal must strictly follow [3].

  • Solid Waste: All contaminated PPE (gloves, Tyvek), weighing boats, and absorbent pads must be placed in a heavy-duty, puncture-resistant biohazard/chemical waste bag. Label clearly as "Toxic Solid Waste: Halogenated Amine API".

  • Liquid Waste: Any solvent containing the dissolved compound must be collected in a designated Halogenated Organic Waste carboy. Do not mix with non-halogenated waste streams, as this drastically increases disposal costs and risks exothermic cross-reactions.

  • Storage: Store all waste in a secondary containment tray in a well-ventilated, designated satellite accumulation area until pickup by certified environmental health and safety (EHS) personnel.

References

  • Centers for Disease Control and Prevention (CDC) - The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Source: CDC/NIOSH. URL: [Link]

  • Occupational Safety and Health Administration (OSHA) - 29 CFR 1910.1450: Occupational exposure to hazardous chemicals in laboratories. Source: OSHA. URL:[Link]

  • Environmental Protection Agency (EPA) - Resource Conservation and Recovery Act (RCRA) Overview. Source: EPA. URL: [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.